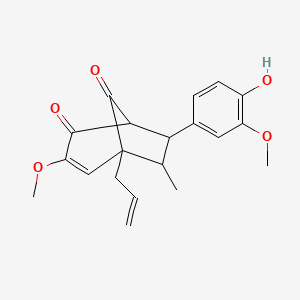

4-O-Demethylisokadsurenin D

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPDGHCWVZXPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolation of 4-O-Demethylisokadsurenin D from Piper kadsura: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-O-Demethylisokadsurenin D, a lignan (B3055560) compound, has been reported to be isolated from the plant Piper kadsura (Choisy) Ohwi. However, a comprehensive review of available scientific literature did not yield a specific, detailed protocol for the isolation of this particular molecule. The information presented herein is a generalized methodology based on established protocols for the isolation of other structurally related lignans (B1203133) and neolignans from Piper kadsura. This guide provides a representative experimental workflow, summarizes quantitative data for other anti-inflammatory compounds from the same plant, and visualizes the general isolation process and a relevant biological signaling pathway.

Introduction

General Experimental Protocol for Lignan Isolation from Piper kadsura

The following protocol is a composite methodology derived from multiple studies on the isolation of various lignans and neolignans from Piper kadsura.[2][3]

1. Plant Material and Extraction:

-

Dried and powdered aerial parts or stems of Piper kadsura are subjected to extraction with an organic solvent, typically methanol (B129727) (MeOH), at room temperature.

-

The extraction is usually repeated multiple times to ensure maximum yield.

-

The resulting crude extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

The fractions are then concentrated, and the bioactivity of each fraction can be assessed to guide further isolation efforts. Lignans are typically found in the n-hexane and chloroform fractions.[2]

3. Chromatographic Separation and Purification:

-

The bioactive fractions are subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Silica gel column chromatography is commonly used as an initial separation step, with elution gradients of solvent mixtures like n-hexane-EtOAc or n-hexane-CHCl₃-MeOH.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is often achieved using normal-phase or reversed-phase preparative HPLC.

-

Other Chromatographic Methods: Techniques such as Sephadex LH-20 column chromatography may also be employed for further purification.

4. Structure Elucidation:

-

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

-

Quantitative Data for Bioactive Compounds from Piper kadsura

While specific data for this compound is unavailable, the following table summarizes the anti-inflammatory activity of other neolignans isolated from Piper kadsura.

| Compound Name | Biological Activity | IC₅₀ Value (µM) | Cell Line | Reference |

| Piperkadsin A | Inhibition of PMA-induced ROS production | 4.3 ± 1.0 | Human polymorphonuclear neutrophils | [3] |

| Piperkadsin B | Inhibition of PMA-induced ROS production | 12.2 ± 3.2 | Human polymorphonuclear neutrophils | [3] |

| Futoquinol | Inhibition of PMA-induced ROS production | 13.1 ± 5.3 | Human polymorphonuclear neutrophils | [3] |

| Piperkadsin C | Inhibition of NO production | 14.6 | LPS-activated BV-2 microglia | [4] |

| Futoquinol | Inhibition of NO production | 16.8 | LPS-activated BV-2 microglia | [4] |

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of lignans from Piper kadsura.

Relevant Signaling Pathway

Many lignans isolated from Piper kadsura exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO). The following diagram illustrates a simplified signaling pathway for lipopolysaccharide (LPS)-induced NO production in macrophages, a common model for assessing anti-inflammatory activity.

Caption: Inhibition of NF-κB activation by Piper kadsura lignans.

Conclusion

While the specific isolation protocol for this compound from Piper kadsura remains elusive in the accessible scientific literature, this guide provides a robust, generalized framework for the isolation of lignans from this plant. The presented methodologies, quantitative data on related compounds, and workflow visualizations offer valuable technical insights for researchers in natural product chemistry and drug discovery. Further investigation is warranted to uncover the primary literature detailing the isolation and bioactivity of this compound to fully characterize its therapeutic potential.

References

- 1. [PDF] Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi | Semantic Scholar [semanticscholar.org]

- 2. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Unraveling the Potential: A Technical Overview of 4-O-Demethylisokadsurenin D and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of the biological activity of 4-O-Demethylisokadsurenin D. Extensive literature searches indicate that while this specific compound is cataloged, detailed studies on its biological functions, mechanisms of action, and specific signaling pathways have not yet been published.

However, significant research into the broader family of lignans (B1203133) from the Kadsura genus, to which this compound belongs, provides a foundational context for its potential therapeutic activities. Lignans from these plants, which are used in traditional medicine for ailments such as rheumatoid arthritis and gastrointestinal disorders, have been found to possess a range of biological effects.[1][2][3] This document summarizes the known activities of closely related compounds to inform future research directions for this compound.

Biological Activities of Related Kadsura Lignans

Research into the lignans isolated from various Kadsura species has revealed promising anti-inflammatory and anti-platelet aggregation properties.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of lignans from the Kadsura genus. For instance, an extract from the rhizome of Kadsura coccinea demonstrated the ability to inhibit the production of nitric oxide (NO) in a murine macrophage cell line (RAW 264.7) that had been stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4] Nitric oxide is a key signaling molecule and a mediator of inflammation.

Further insights can be drawn from the study of Kadsurenin F, a neolignan found in Piper kadsura. This related compound has been shown to possess potent anti-inflammatory properties.[5][6] Its mechanism of action involves the suppression of proteasome activity and the reversal of inflammatory phenotypes in LPS-stimulated RAW 264.7 macrophage cells.[5][6]

Anti-Platelet Aggregation

A phytochemical investigation of the stems of Kadsura interior led to the isolation of several lignans that were evaluated for their effects on platelet aggregation.[7] These compounds exhibited inhibitory activity against adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[7] Notably, one of the isolated lignans, kadsutherin (B13316181) F, displayed the most potent anti-platelet aggregation effect among the compounds tested.[7]

Postulated Signaling Pathway: An Anti-Inflammatory Mechanism

While the precise signaling pathways modulated by this compound are unknown, the mechanism of the related compound, Kadsurenin F, offers a plausible model. Kadsurenin F has been shown to be an inhibitor of the proteasome and to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[5][6]

The following diagram illustrates the conceptual workflow of an anti-inflammatory signaling pathway that could be targeted by lignans from the Kadsura genus, based on the known activity of Kadsurenin F.

Caption: Conceptual model of a Kadsura lignan inhibiting the NF-κB inflammatory pathway.

Experimental Methodologies: A Template for Future Investigation

To elucidate the biological activity of this compound, the following experimental protocols, adapted from studies on related lignans, can serve as a starting point.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of this compound on nitric oxide (NO) production in activated macrophages.

Cell Line: RAW 264.7 murine macrophage-like cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent assay.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Anti-Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Method: Based on light transmission aggregometry.

Protocol:

-

Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes to obtain PPP, which is used as a reference.

-

Aggregation Measurement:

-

Place a sample of PRP in an aggregometer cuvette and incubate at 37°C.

-

Add a specific concentration of this compound or vehicle control and incubate for a short period.

-

Induce platelet aggregation by adding a known agonist, such as adenosine diphosphate (ADP).

-

Monitor the change in light transmission for a defined period.

-

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation relative to the vehicle control.

Future Directions

The biological activities observed in lignans closely related to this compound strongly suggest that this compound warrants further investigation. Future research should focus on:

-

In vitro screening: Utilizing a broad range of assays to identify its primary biological targets.

-

Mechanism of action studies: Elucidating the specific molecular pathways it modulates.

-

In vivo studies: Evaluating its efficacy and safety in animal models of inflammation and thrombosis.

The information presented in this guide provides a solid foundation for initiating these critical next steps in the exploration of this compound as a potential therapeutic agent.

References

- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigma: The Mechanism of Action of 4-O-Demethylisokadsurenin D Remains Largely Uncharted

Despite its identification as a unique lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a comprehensive understanding of the mechanism of action of 4-O-Demethylisokadsurenin D remains elusive to the scientific community. [1][2] Extensive searches of peer-reviewed scientific literature and chemical databases have revealed a significant gap in the knowledge regarding the specific signaling pathways, molecular targets, and overall pharmacological profile of this particular compound.

Currently, available information is limited to its chemical identity, including its CAS number (89104-59-6).[3] There is a notable absence of published in vitro or in vivo studies detailing its biological effects. Consequently, no quantitative data, such as IC50 or EC50 values, nor detailed experimental protocols specifically investigating this compound, are available to be summarized or presented.

A Glimpse into the Potential: The Broader Context of Kadsura Lignans (B1203133)

While direct evidence for this compound is lacking, the broader family of lignans isolated from the Kadsura genus, to which it belongs, has been the subject of various pharmacological investigations. These studies offer a speculative framework for the potential biological activities of this compound.

Lignans derived from Kadsura species have demonstrated a wide spectrum of biological activities, including:

-

Anti-cancer and Anti-tumor effects: Several lignans from this genus have been shown to possess cytotoxic properties against various cancer cell lines.

-

Anti-HIV activity: Certain compounds have exhibited inhibitory effects against the human immunodeficiency virus.

-

Anti-inflammatory properties: Inhibition of inflammatory pathways is another characteristic attributed to some Kadsura lignans.

-

Anti-platelet aggregation: Some lignans have been found to interfere with the process of platelet aggregation, suggesting potential antithrombotic effects.[4]

These diverse activities suggest that lignans from the Kadsura genus likely interact with multiple molecular targets and signaling cascades. However, it is crucial to emphasize that these are general activities of related compounds and cannot be directly extrapolated to this compound without specific experimental validation.

The Path Forward: A Call for Further Research

The absence of data on the mechanism of action of this compound highlights a significant area for future research. To elucidate its pharmacological profile, a systematic investigation employing a range of experimental approaches is necessary.

A potential research workflow to uncover the mechanism of action of this compound is proposed below.

Figure 1. A proposed experimental workflow for elucidating the mechanism of action of this compound.

References

In-depth Technical Guide on the Therapeutic Potential of 4-O-Demethylisokadsurenin D

Executive Summary:

This technical guide serves to explore the therapeutic potential of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. While direct and extensive research on this compound is limited, this document synthesizes the available information and extrapolates potential therapeutic avenues based on the well-documented activities of structurally related lignans (B1203133) and neolignans found in Piper species. The primary focus of this guide is on the potential anti-inflammatory and anti-neuroinflammatory properties of this compound. We will delve into the plausible mechanisms of action, suggest detailed experimental protocols for its evaluation, and present hypothetical signaling pathways and experimental workflows in the requested visual formats.

Introduction to this compound

This compound belongs to the lignan family of natural products, which are abundant in plants of the Piper genus. Piper kadsura, in particular, is a rich source of various bioactive lignans and neolignans and has been used in traditional medicine for treating conditions like asthma and rheumatic arthritis. The chemical structure of this compound suggests its potential to interact with various biological targets involved in inflammatory and neuroinflammatory processes.

Therapeutic Potential

Based on the activities of related compounds isolated from Piper kadsura, the primary therapeutic potential of this compound is hypothesized to be in the following areas:

-

Anti-Neuroinflammatory Activity: Several neolignans from Piper kadsura have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells. This is a key indicator of anti-neuroinflammatory potential.

-

Anti-Inflammatory Activity: Lignans are known to modulate inflammatory pathways. It is plausible that this compound could inhibit the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Related Lignans

| Compound | Bioactivity | Cell Line | IC50 (µM) |

| Piperkadsin C | Nitric Oxide Inhibition | BV-2 Microglia | 14.6 |

| Futoquinol | Nitric Oxide Inhibition | BV-2 Microglia | 16.8 |

Plausible Mechanisms of Action and Signaling Pathways

The anti-inflammatory and anti-neuroinflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways. The primary hypothesized mechanism for this compound involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway in response to an inflammatory stimulus like LPS.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro experiments are necessary. The following sections provide detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on relevant cell lines (e.g., BV-2 microglia, RAW 264.7 macrophages).

Materials:

-

BV-2 or RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages or microglial cells.

Materials:

-

RAW 264.7 or BV-2 cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine the effect of this compound on the protein expression levels of iNOS and COX-2.

Materials:

-

Cell lysates from treated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory potential of this compound.

Caption: Experimental workflow for in vitro assessment of this compound.

Conclusion and Future Directions

While direct evidence is currently sparse, the structural characteristics of this compound and the known bioactivities of related lignans from Piper kadsura strongly suggest its potential as an anti-inflammatory and anti-neuroinflammatory agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this promising natural product. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these studies, followed by in vivo validation in animal models of inflammation and neuroinflammation. Such studies will be crucial in unlocking the full therapeutic potential of this compound for the development of novel drugs.

4-O-Demethylisokadsurenin D: A Technical Overview of its Natural Source and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560), a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, discovery, and available data related to this compound. While specific experimental details for this compound are not extensively detailed in publicly available literature, this document compiles the known information and presents methodologies for related compounds isolated from the same natural source as a practical reference.

Natural Source and Discovery

This compound is a lignan that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi[1]. This plant, belonging to the Piperaceae family, is a perennial vine found in regions of China, Japan, and Korea. The stems of Piper kadsura, known in traditional Chinese medicine as "Haifengteng," have a long history of use for treating conditions such as asthma, rheumatic pain, and traumatic injuries.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 358.39 g/mol |

| Compound Type | Lignan |

| Natural Source | Piper kadsura (Choisy) Ohwi (Aerial Parts) |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not available in the reviewed literature. However, the following sections provide a generalized methodology based on the isolation of other lignans (B1203133) and neolignans from Piper kadsura, as described in studies by Lin, Shen, et al.

General Extraction and Isolation Workflow

The isolation of lignans from Piper kadsura typically involves a multi-step process beginning with the extraction of the plant material, followed by solvent partitioning and chromatographic separation.

Caption: Generalized workflow for the extraction and isolation of lignans from Piper kadsura.

Spectroscopic Characterization

The structural elucidation of isolated compounds like this compound relies on a combination of spectroscopic techniques.

Caption: Spectroscopic methods for the structural characterization of isolated natural products.

Quantitative Data

Specific quantitative data for the isolation yield and spectroscopic characteristics of this compound are not available in the reviewed literature. The following table provides an illustrative example of the type of data that would be collected during the characterization of a lignan, based on data for related compounds.

Table 1: Illustrative Spectroscopic Data for a Lignan from Piper kadsura

| Technique | Observed Data (Example) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 6.90-6.70 (m, Ar-H), 5.95 (s, -O-CH₂-O-), 4.70 (d, J=4.5 Hz, H-7), 4.20 (d, J=7.0 Hz, H-7'), 3.85 (s, -OCH₃), 2.80 (m, H-8), 2.40 (m, H-8'), 1.00 (d, J=6.5 Hz, -CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 175.0 (C=O), 147.5 (Ar-C), 147.0 (Ar-C), 135.0 (Ar-C), 132.0 (Ar-C), 120.0 (Ar-C), 108.0 (Ar-C), 101.0 (-O-CH₂-O-), 82.0 (C-7), 71.0 (C-7'), 56.0 (-OCH₃), 45.0 (C-8), 40.0 (C-8'), 14.0 (-CH₃) |

| HR-ESI-MS | m/z [M+Na]⁺ calculated for C₂₀H₂₂O₅Na, found [value] |

Note: The data in this table is hypothetical and serves as an example of the expected format.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, numerous other lignans and neolignans isolated from Piper kadsura have demonstrated significant anti-inflammatory properties[2][3][4][5][6][7]. The primary mechanism of action studied for these related compounds is the inhibition of inflammatory mediators.

A common assay to evaluate anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. LPS stimulation of these cells activates signaling pathways, leading to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Postulated anti-inflammatory signaling pathway inhibited by lignans from Piper kadsura.

Table 2: Anti-inflammatory Activity of Neolignans from Piper kadsura (Illustrative Data)

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Piperkadsin A | ROS Production | Human PMN | 4.3 ± 1.0 |

| Piperkadsin B | ROS Production | Human PMN | 12.2 ± 3.2 |

| Futoquinol | ROS Production | Human PMN | 13.1 ± 5.3 |

| Piperkadsin C | NO Production | BV-2 Microglia | 14.6 |

| Futoquinol | NO Production | BV-2 Microglia | 16.8 |

Data sourced from related studies on compounds isolated from Piper kadsura.

Conclusion and Future Directions

This compound is a constituent of the medicinally important plant Piper kadsura. While its basic chemical identity is known, a significant gap exists in the scientific literature regarding its detailed discovery, isolation, and biological characterization. The methodologies and biological activities of co-occurring lignans and neolignans from the same plant suggest that this compound may also possess anti-inflammatory properties.

Future research should focus on the following:

-

Definitive Isolation and Characterization: A complete study detailing the isolation of this compound with comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS, IR, UV) is required.

-

Biological Screening: The compound should be screened for a range of biological activities, particularly anti-inflammatory, anti-cancer, and neuroprotective effects, given the activities of related compounds.

-

Mechanism of Action Studies: For any confirmed biological activities, further investigation into the underlying molecular mechanisms and signaling pathways is warranted.

This technical guide serves as a foundational resource for researchers interested in this compound, providing the currently available information and a framework for future investigation based on established knowledge of related compounds from Piper kadsura.

References

- 1. [PDF] Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi | Semantic Scholar [semanticscholar.org]

- 2. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Studies of 4-O-Demethylisokadsurenin D: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that has been isolated from the plant Piper kadsura (Choisy) Ohwi. Lignans are a class of secondary metabolites found in plants that have garnered significant interest in the scientific community due to their diverse biological activities. While research into the specific properties of this compound is still in its nascent stages, this technical guide aims to consolidate the available information and provide a framework for future in vitro investigations.

Note to the Reader: As of the latest literature review, specific in vitro studies detailing the quantitative biological data, comprehensive experimental protocols, and defined signaling pathways for this compound are not publicly available. This guide, therefore, will focus on providing a general overview based on the activities of related compounds from its source plant, Piper kadsura, to inform potential areas of investigation.

General Biological Activities of Compounds from Piper kadsura

Extracts and various isolated compounds from Piper kadsura have demonstrated a range of biological activities in vitro, primarily centered around anti-inflammatory and cytotoxic effects. These findings suggest that this compound may possess similar properties.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of constituents from Piper kadsura. The primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells.

Table 1: Anti-inflammatory Activity of Compounds from Piper kadsura

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Piperkadsin C | NO Inhibition | BV-2 | 14.6 |

| Futoquinol | NO Inhibition | BV-2 | 16.8 |

This table summarizes the inhibitory concentration (IC₅₀) values for selected compounds from Piper kadsura on nitric oxide (NO) production. Data is indicative of potential anti-inflammatory properties.

Cytotoxic Activity

Certain compounds isolated from Piper kadsura have also exhibited cytotoxic effects against various human cancer cell lines, suggesting potential as anticancer agents.

Proposed Experimental Protocols for In Vitro Evaluation

Based on the known activities of related compounds, the following experimental protocols are proposed for the in vitro investigation of this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability of both cancerous and non-cancerous cell lines.

Methodology (MTT Assay):

-

Cell Culture: Plate cells (e.g., A549, SK-OV-3, HCT15 for cancer lines; a non-cancerous line like HEK293 for toxicity comparison) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology (Griess Assay):

-

Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated group.

Potential Signaling Pathways for Investigation

Given the anti-inflammatory and cytotoxic potential, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Proposed NF-κB signaling pathway for investigation.

Experimental Workflow for Pathway Analysis

To investigate the effect of this compound on the NF-κB pathway, a series of experiments including Western blotting and quantitative PCR (qPCR) would be necessary.

Caption: Workflow for NF-κB pathway analysis.

Conclusion and Future Directions

While direct experimental evidence for the in vitro activities of this compound is currently lacking, the known biological effects of other compounds from Piper kadsura provide a strong rationale for its investigation as a potential anti-inflammatory and cytotoxic agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this natural product. Future studies should focus on isolating sufficient quantities of this compound to perform these comprehensive in vitro assays, which will be crucial in elucidating its specific mechanism of action and potential for drug development.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Schisandra Lignans

Disclaimer: To date, specific in vivo studies and detailed experimental protocols for 4-O-Demethylisokadsurenin D are not available in the published scientific literature. The following application notes and protocols are based on studies conducted with Schisantherin A (Gomisin C) , a structurally related and well-researched dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra species. These protocols can serve as a robust starting point for designing in vivo experiments for this compound and other similar lignans.

Overview of Pharmacological Activity

Schisantherin A, a major bioactive lignan from the fruit of Schisandra chinensis, has demonstrated a wide array of pharmacological effects in various preclinical models. Its primary activities are centered on its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Mechanistic studies have revealed that Schisantherin A often exerts its effects by modulating key signaling pathways, including the NF-κB, MAPK, and Nrf2/Keap1 pathways, which are critical in regulating inflammatory and oxidative stress responses.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies on Schisantherin A, showcasing its efficacy in models of acute inflammation and myocardial infarction.

Table 1: Efficacy of Schisantherin A in LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Mice

| Parameter | Control (LPS only) | Schisantherin A (20 mg/kg) + LPS | Schisantherin A (40 mg/kg) + LPS |

| TNF-α in BALF (pg/mL) | 485 ± 55 | 290 ± 32 | 185 ± 25** |

| IL-6 in BALF (pg/mL) | 350 ± 40 | 210 ± 28 | 130 ± 18 |

| IL-1β in BALF (pg/mL) | 280 ± 31 | 165 ± 20* | 105 ± 15 |

| Lung Wet/Dry Weight Ratio | 6.8 ± 0.5 | 5.2 ± 0.4 | 4.5 ± 0.3** |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 0.95 ± 0.12 | 0.58 ± 0.09 | 0.41 ± 0.07** |

*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS control group. Data adapted from studies on LPS-induced lung injury.[2]

Table 2: Cardioprotective Effects of Schisantherin A in Isoproterenol (ISO)-Induced Myocardial Infarction in Rats

| Parameter | Control (ISO only) | Schisantherin A (5 mg/kg) + ISO | Schisantherin A (10 mg/kg) + ISO |

| Myocardial Infarct Size (%) | 45.2 ± 5.1 | 28.7 ± 3.5 | 19.5 ± 2.8** |

| Serum CK-MB (U/L) | 250.5 ± 28.3 | 165.2 ± 19.1 | 112.8 ± 15.4 |

| Serum cTnI (ng/mL) | 8.9 ± 1.1 | 5.4 ± 0.8* | 3.1 ± 0.5 |

*CK-MB: Creatine Kinase-MB Isoenzyme; cTnI: Cardiac Troponin I. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the ISO control group. Data adapted from a study on isoproterenol-induced myocardial infarction.[3]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of LPS-Induced Acute Lung Injury

This protocol details an in vivo experiment to assess the anti-inflammatory effects of a test compound like Schisantherin A in a model of acute respiratory distress syndrome (ARDS) induced by lipopolysaccharide (LPS).[2]

Materials:

-

Male C57BL/6 mice (8-10 weeks old, 20-25 g)

-

Schisantherin A (or test compound)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium or saline with 5% DMSO)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to food and water ad libitum) for at least one week before the experiment.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Control Group: Vehicle administration only.

-

LPS Model Group: Vehicle + LPS challenge.

-

Treatment Group(s): Schisantherin A (e.g., 10, 20, 40 mg/kg) + LPS challenge.

-

Positive Control Group (Optional): Dexamethasone (e.g., 5 mg/kg) + LPS challenge.

-

-

Drug Administration: Administer Schisantherin A or vehicle intraperitoneally (i.p.) 1 hour before the LPS challenge.

-

Induction of Lung Injury: Administer LPS (e.g., 5 mg/kg) via intratracheal instillation or intranasal administration to induce acute lung injury. The control group receives sterile saline.

-

Monitoring and Sample Collection: 7 hours after LPS administration, euthanize the mice.[2]

-

Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS. Centrifuge the BALF to separate cells from the supernatant. Use the supernatant for cytokine analysis (TNF-α, IL-6, IL-1β) via ELISA.

-

Harvest the lung tissues. Use one lung for histological analysis (fix in 10% formalin) and the other to calculate the wet/dry weight ratio (an indicator of pulmonary edema) and to measure myeloperoxidase (MPO) activity (an index of neutrophil infiltration).

-

-

Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). P-values < 0.05 are considered statistically significant.

Protocol 2: Evaluation of Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion Injury

This protocol describes a method to evaluate the neuroprotective properties of a test compound in a middle cerebral artery occlusion (MCAO) model, which mimics ischemic stroke.[4]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Schisantherin A (or test compound)

-

Vehicle (e.g., saline containing 1% Tween 80)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Nylon monofilament (4-0) with a rounded tip

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Animal Acclimatization: Acclimate rats for one week under standard conditions.

-

Grouping: Randomly assign rats to the following groups (n=8-10 per group):

-

Sham Group: Surgical procedure without MCAO.

-

I/R Model Group: Vehicle + MCAO/Reperfusion.

-

Treatment Group(s): Schisantherin A (e.g., 5, 10, 20 mg/kg) + MCAO/Reperfusion.

-

-

Drug Administration: Administer Schisantherin A or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the onset of reperfusion.

-

Induction of Ischemia-Reperfusion (I/R) Injury:

-

Anesthetize the rat.

-

Perform a midline neck incision to expose the common carotid artery (CCA).

-

Introduce the nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, withdraw the filament to allow for reperfusion.[5]

-

-

Neurological Deficit Scoring: 24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0=no deficit and 4=severe deficit).

-

Infarct Volume Measurement:

-

Following behavioral testing, euthanize the rats and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution at 37°C for 20 minutes. Healthy tissue stains red, while the infarcted area remains pale.

-

Quantify the infarct volume using image analysis software.

-

-

Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (MDA, SOD) and inflammation (TNF-α, IL-1β) using commercial assay kits.[4]

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the groups.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: Workflow for the mouse acute lung injury model.

Caption: Workflow for the rat cerebral ischemia-reperfusion model.

Signaling Pathway Diagram

Caption: Schisantherin A inhibits LPS-induced inflammation via NF-κB and MAPK pathways.

References

- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective effects of Schisantherin A against isoproterenol-induced acute myocardial infarction through amelioration of oxidative stress and inflammation via modulation of PI3K-AKT/Nrf2/ARE and TLR4/MAPK/NF-κB pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisantherin A attenuates ischemia/reperfusion-induced neuronal injury in rats via regulation of TLR4 and C5aR1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitigation of Cerebral Ischemia-Reperfusion Injury in Rat by Phellopterin via Antioxidant and Anti-inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 4-O-Demethylisokadsurenin D in Cellular Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[1] Lignans from Piper species have garnered scientific interest due to their diverse biological activities. Extracts from Piper kadsura, the natural source of this compound, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-platelet activating factor activities.[2][3][4][5] While specific research on this compound is limited, the known biological activities of its source plant suggest its potential as a valuable tool in cell culture-based assays for drug discovery and mechanistic studies in areas such as oncology and inflammation.

This document provides a generalized framework for the application of this compound in cell culture assays, based on the activities of related compounds and extracts from Piper kadsura. The protocols provided herein are intended as a starting point for researchers to design and optimize their specific experimental setups.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data, such as IC50 values, specifically for this compound. Researchers are encouraged to perform dose-response studies to determine the optimal concentration range for their specific cell lines and assays. The following table is a template for researchers to populate with their own experimental data.

| Assay Type | Cell Line | Parameter | Value | Units | Reference |

| Cell Viability | e.g., A549 | IC50 (48h) | User Data | µM | User Study |

| Anti-inflammatory | e.g., RAW 264.7 | NO Inhibition IC50 | User Data | µM | User Study |

| Antioxidant | e.g., PC12 | ROS Reduction EC50 | User Data | µM | User Study |

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Determine the solubility of this compound in various solvents (e.g., DMSO, ethanol) to prepare stock solutions. It is recommended to use a concentration of the solvent in the final culture medium that does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Storage: Store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Materials:

-

Target cancer or normal cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (e.g., a known inhibitor of NO production).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculate the percentage of NO inhibition compared to the vehicle control.

Visualizations

Caption: General experimental workflow for cell-based assays.

Caption: Hypothetical anti-inflammatory signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and Cytoprotective Effect of Piper kadsura Ohwi against Hydrogen-Peroxide-Induced Oxidative Stress in Human SW1353 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Cytoprotective Effect of Piper kadsura Ohwi against Hydrogen-Peroxide-Induced Oxidative Stress in Human SW1353 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

Application Notes and Protocols for 4-O-Demethylisokadsurenin D in Cancer Research

For: Researchers, scientists, and drug development professionals

Subject: Comprehensive guide to the cancer research applications of 4-O-Demethylisokadsurenin D

Introduction

This compound is a lignan (B3055560) natural product that has been isolated from plant species such as Piper kadsura. Lignans (B1203133) as a chemical class are known to possess a wide range of biological activities, and many have been investigated for their potential as anticancer agents. This document is intended to provide detailed application notes and experimental protocols for the use of this compound in cancer research.

However, after a thorough review of the current scientific literature, it is important to note that there is a significant lack of published data specifically detailing the anti-cancer properties and mechanism of action of this compound. While the broader class of lignans, including those from the genus Kadsura, have shown anti-tumor, anti-inflammatory, and anti-HIV activities, specific experimental evidence for this compound is not available in the public domain as of the date of this document.[1][2]

Therefore, the following sections provide a generalized framework based on the study of other lignans and natural products in cancer research. These are intended to serve as a starting point for researchers interested in investigating the potential of this compound. All protocols and hypotheses outlined below are theoretical and would require experimental validation.

Postulated Mechanism of Action and Signaling Pathways (Theoretical)

Based on the activities of other structurally related lignans, this compound could potentially exert anti-cancer effects through several mechanisms:

-

Induction of Apoptosis: Many natural product-based anti-cancer agents trigger programmed cell death. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: The compound might halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Key Signaling Pathways: Lignans have been shown to modulate various signaling pathways crucial for cancer cell survival and proliferation, such as NF-κB, PI3K/Akt, or MAPK pathways.

-

Anti-angiogenic Effects: It might inhibit the formation of new blood vessels that supply nutrients to tumors.

-

Inhibition of Metastasis: The compound could potentially interfere with the processes of cell migration and invasion.

A hypothetical signaling pathway for the induction of apoptosis by a novel lignan like this compound is presented below. This is a generalized model and would need to be experimentally verified.

Caption: Hypothetical model of apoptosis induction by this compound.

Quantitative Data Summary (Template)

As no quantitative data for this compound is currently available, the following table is provided as a template for researchers to populate with their own experimental findings.

| Cell Line | Assay Type | Metric | Value | Reference |

| e.g., MCF-7 (Breast) | Cytotoxicity | IC50 (72h) | Data Needed | Internal |

| e.g., A549 (Lung) | Cytotoxicity | IC50 (72h) | Data Needed | Internal |

| e.g., HCT116 (Colon) | Apoptosis Assay | % Apoptotic Cells | Data Needed | Internal |

| e.g., PC-3 (Prostate) | Cell Cycle Analysis | % G2/M Arrest | Data Needed | Internal |

Experimental Protocols (General Framework)

The following are generalized protocols that can be adapted to investigate the anti-cancer properties of this compound.

Cell Viability/Cytotoxicity Assay (MTT or a similar colorimetric assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Workflow Diagram:

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The field of cancer research is in constant need of novel therapeutic agents. While this compound belongs to a class of compounds with known biological activities, its specific potential as an anti-cancer agent remains to be elucidated. The theoretical frameworks and generalized protocols provided in this document offer a roadmap for initiating such investigations. Future research should focus on:

-

Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile.

-

In-depth mechanistic studies to identify the specific signaling pathways modulated by the compound.

-

Validation of its anti-cancer effects in in vivo models.

The generation of such data will be crucial in determining whether this compound holds promise as a future therapeutic agent for the treatment of cancer.

References

Application Notes and Protocols for Anti-inflammatory Assays

Topic: Evaluation of the Anti-inflammatory Potential of Test Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. These application notes provide a comprehensive overview of standard in vitro assays to evaluate the anti-inflammatory properties of test compounds, using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system. While the following protocols are broadly applicable, specific quantitative data for "4-O-Demethylisokadsurenin D" is not currently available in the public domain. The presented data tables are illustrative examples based on typical results for anti-inflammatory compounds.

Key Anti-inflammatory Markers

In LPS-stimulated macrophages, the inflammatory response is mediated by signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory mediators.[1][2][3] Key markers for assessing anti-inflammatory activity include:

-

Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[4][5][6]

-

Prostaglandin E2 (PGE2): A lipid mediator synthesized by cyclooxygenase-2 (COX-2) that contributes to inflammation.[5][7]

-

Pro-inflammatory Cytokines: Proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) that orchestrate the inflammatory response.[5][6][8]

Data Presentation

The following tables represent example data for a hypothetical test compound to illustrate how to summarize quantitative results from the described assays.

Table 1: Inhibitory Effect of a Test Compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.

| Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 18.5 ± 2.5 | 14.3 ± 2.0 | 16.7 ± 2.2 |

| 5 | 45.8 ± 3.5 | 40.1 ± 3.2 | 52.3 ± 4.1 | 48.7 ± 3.8 | 50.1 ± 3.9 |

| 10 | 78.3 ± 5.2 | 72.5 ± 4.8 | 85.6 ± 5.9 | 81.2 ± 5.5 | 83.4 ± 5.7 |

| IC50 (µM) | 6.2 | 7.5 | 4.8 | 5.5 | 5.1 |

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[9][10][11]

-

Cell Line: RAW 264.7 (ATCC TIB-71)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate well plates at a desired density (e.g., 1 x 10^5 cells/well in a 96-well plate for NO assay).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6][12]

-

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After the 24-hour incubation with the test compound and LPS, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[4][6]

-

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, which can be quantified spectrophotometrically.

-

Procedure:

PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins like PGE2 and cytokines in the cell culture supernatant.[8][9]

-

Principle: Specific antibodies are used to capture and detect the target protein. The amount of protein is then quantified by a colorimetric reaction catalyzed by an enzyme conjugated to a secondary antibody.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kit.

-

Measure the absorbance using a microplate reader at the recommended wavelength.

-

Calculate the concentration of the target protein using a standard curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

Caption: Overview of the MAPK signaling pathway in inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Neuroprotective Effects of 4-O-Demethylisokadsurenin D

Abstract:

This document provides a comprehensive experimental design to investigate the neuroprotective properties of a novel compound, 4-O-Demethylisokadsurenin D. The following application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents for neurodegenerative diseases. The experimental workflow detailed herein outlines methods to assess the compound's efficacy in mitigating oxidative stress-induced neuronal cell death, its anti-apoptotic activity, and its modulatory effects on the PI3K/Akt signaling pathway, a critical regulator of cell survival.

I. Introduction

Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal demise is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2][3] This leads to damage of vital cellular components, including lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death.[1][4] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and is a key target for therapeutic interventions aimed at preventing neurodegeneration.[5][6][7][8]

This compound is a novel small molecule with purported antioxidant properties. This document outlines a series of in vitro experiments designed to validate its neuroprotective potential. The proposed studies will utilize a neuronal cell line to model oxidative stress-induced injury and will assess the compound's ability to enhance cell viability, reduce apoptosis, and modulate the PI3K/Akt pathway.

II. Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the hypothetical quantitative data from key experiments designed to evaluate the neuroprotective effects of this compound.

Table 1: Dose-Dependent Effect of this compound on Neuronal Cell Viability under Oxidative Stress

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Control (Untreated) | - | 100 ± 5.2 |

| Oxidative Stressor (H₂O₂) | 100 | 45 ± 4.1 |

| H₂O₂ + this compound | 1 | 58 ± 3.9 |

| H₂O₂ + this compound | 5 | 75 ± 4.5 |

| H₂O₂ + this compound | 10 | 88 ± 3.7 |

| This compound Alone | 10 | 98 ± 5.5 |

Table 2: Effect of this compound on Apoptosis in Neuronal Cells

| Treatment Group | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| Control (Untreated) | 3.1 ± 0.8 | 1.5 ± 0.4 |

| Oxidative Stressor (H₂O₂) | 35.2 ± 2.9 | 15.7 ± 1.8 |

| H₂O₂ + this compound (10 µM) | 12.4 ± 1.5 | 5.2 ± 0.9 |

Table 3: Modulation of PI3K/Akt Signaling Pathway by this compound

| Treatment Group | p-Akt/Total Akt Ratio (Fold Change vs. Control) | p-GSK-3β/Total GSK-3β Ratio (Fold Change vs. Control) |

| Control (Untreated) | 1.0 | 1.0 |

| Oxidative Stressor (H₂O₂) | 0.4 ± 0.1 | 0.5 ± 0.1 |

| H₂O₂ + this compound (10 µM) | 1.5 ± 0.2 | 1.6 ± 0.3 |

III. Experimental Protocols

A. Cell Culture and Maintenance

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]

-

Subculturing: Passage cells when they reach 80-90% confluency.[9] Briefly, wash the cell monolayer with phosphate-buffered saline (PBS), detach the cells using a 0.25% trypsin-EDTA solution, and neutralize the trypsin with complete growth medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks.[9]

B. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

-

Induce oxidative stress by adding an oxidative stressor (e.g., 100 µM H₂O₂) to the appropriate wells and incubate for 24 hours.

-

Include control groups: untreated cells, cells treated with the oxidative stressor alone, and cells treated with this compound alone.

-

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control group.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound and the oxidative stressor as described in the cell viability assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine all cells from each treatment group.

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[12]

D. Western Blot Analysis for PI3K/Akt Pathway Proteins

-

Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK-3β, phospho-GSK-3β (Ser9), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

IV. Mandatory Visualizations

References

- 1. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]

- 2. The Application of a Modified d-ROMs Test for Measurement of Oxidative Stress and Oxidized High-Density Lipoprotein [mdpi.com]

- 3. Oxidative Stress Biomarkers as a Predictor of Stage Illness and Clinical Course of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. scispace.com [scispace.com]

Application Notes and Protocols: 4-O-Demethylisokadsurenin D as a Potential PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] As a predominant enzyme in immune cells, PDE4 is a key regulator of inflammatory responses.[1][2] Inhibition of PDE4 leads to an accumulation of cAMP, which in turn suppresses the production of pro-inflammatory mediators and cytokines.[3][4][5] This mechanism has established PDE4 as a significant therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2][6]

4-O-Demethylisokadsurenin D is a novel compound under investigation for its potential as a selective PDE4 inhibitor. These application notes provide a comprehensive guide to the experimental protocols for characterizing the in vitro efficacy and mechanism of action of this compound as a PDE4 inhibitor. The following sections detail the necessary materials, step-by-step procedures, and data analysis for key assays.

Mechanism of Action: PDE4 Inhibition